molecular formula C25H28N2O4S B7689698 N,N-dibenzyl-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide

N,N-dibenzyl-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide

Cat. No.: B7689698
M. Wt: 452.6 g/mol
InChI Key: HQODWGAWRZJODZ-UHFFFAOYSA-N
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Description

N,N-dibenzyl-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a methoxy group, a propan-2-ylsulfamoyl group, and two benzyl groups attached to the nitrogen atom of the amide.

Preparation Methods

The synthesis of N,N-dibenzyl-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with dibenzylamine to form N,N-dibenzyl-4-methoxybenzamide.

    Introduction of the Propan-2-ylsulfamoyl Group: The next step involves the introduction of the propan-2-ylsulfamoyl group. This can be achieved by reacting the benzamide intermediate with isopropylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N,N-dibenzyl-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N,N-dibenzyl-4-hydroxy-3-(propan-2-ylsulfamoyl)benzamide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-dibenzyl-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The propan-2-ylsulfamoyl group may play a role in enhancing the compound’s binding affinity to its targets, while the methoxy group may influence its solubility and bioavailability.

Comparison with Similar Compounds

N,N-dibenzyl-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide can be compared with other similar compounds, such as:

    N,N-dibenzyl-4-methoxy-3-nitrobenzamide: This compound has a nitro group instead of a propan-2-ylsulfamoyl group, which may result in different chemical and biological properties.

    N,N-dibenzyl-4-methoxy-3-(methylsulfamoyl)benzamide: This compound has a methylsulfamoyl group instead of a propan-2-ylsulfamoyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

N,N-dibenzyl-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-19(2)26-32(29,30)24-16-22(14-15-23(24)31-3)25(28)27(17-20-10-6-4-7-11-20)18-21-12-8-5-9-13-21/h4-16,19,26H,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQODWGAWRZJODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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